4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Catalog No.
S870994
CAS No.
83799-54-6
M.F
C12H11ClN2
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

CAS Number

83799-54-6

Product Name

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

IUPAC Name

2-[4-(chloromethyl)pyridin-2-yl]-4-methylpyridine

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C12H11ClN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3

InChI Key

UHTKTJKJDJOOKE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine is a heterocyclic organic compound belonging to the bipyridine family. Its chemical structure consists of two pyridine rings connected by a carbon-carbon bond, with a chloromethyl group and a methyl group attached to the 4-positions of the bipyridine framework. This compound is notable for its potential applications in coordination chemistry and as a ligand in various catalytic processes. Its molecular formula is C₁₁H₁₃ClN₂, and it has a molecular weight of approximately 220.69 g/mol .

Typical for halogenated bipyridines:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
  • Metal Coordination: This compound can act as a bidentate ligand, coordinating with transition metals to form metal complexes. These complexes are often utilized in catalysis and material science .
  • Radical Reactions: Under specific conditions, the compound may also engage in radical reactions, particularly when subjected to UV light or heat .

The synthesis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine typically involves several methods:

  • Radical Halogenation: This method involves the introduction of the chloromethyl group through radical mechanisms using reagents such as thionyl chloride or phosphorus trichloride in the presence of light or heat.
  • Cross-Coupling Reactions: Utilizing Negishi or Suzuki coupling strategies can effectively synthesize this compound from appropriate precursors .
  • Hydroxymethyl Precursors: Starting from hydroxymethyl derivatives of bipyridine, chlorination can yield the desired chloromethyl product .

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine has several applications:

  • Ligand in Coordination Chemistry: It is widely used as a ligand in metal complexation for catalysis and material synthesis.
  • Fluorescent Dyes: The compound can be utilized in synthesizing fluorescent materials due to its ability to form stable complexes with metal ions.
  • Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals .

Interaction studies involving 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine primarily focus on its coordination with transition metals. These studies reveal that the compound can form stable complexes with metals such as palladium and platinum, enhancing catalytic activity in reactions like cross-coupling and hydrogenation. Furthermore, its interactions with biological targets are under preliminary investigation to assess potential therapeutic applications .

Several compounds share structural similarities with 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-2,2'-bipyridineMethyl group at position 4Lacks halogen functionality
4-Bromomethyl-4'-methyl-2,2'-bipyridineBromomethyl instead of chloromethylHigher reactivity due to bromine
4,4'-Bis(chloromethyl)-2,2'-bipyridineTwo chloromethyl groupsIncreased steric hindrance
6-Chloromethyl-2,2'-bipyridineChloromethyl at position 6Different regioselectivity affecting reactivity

The uniqueness of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine lies in its specific substitution pattern that enhances its coordination properties while maintaining versatility for further chemical modifications. This makes it particularly valuable in synthetic applications compared to its analogs .

XLogP3

2.2

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Dates

Modify: 2023-08-16

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